Cas no 957066-06-7 (5-Borono-4-chloro-2-fluorobenzoic acid)

5-Borono-4-chloro-2-fluorobenzoic acid is a boronic acid derivative with a halogen-substituted aromatic core, commonly employed as a versatile intermediate in organic synthesis and medicinal chemistry. Its key structural features—the boronic acid group, chloro, and fluoro substituents—make it a valuable building block for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds. The electron-withdrawing halogens enhance reactivity while providing stability for further functionalization. This compound is particularly useful in pharmaceutical research for constructing complex molecules, including protease inhibitors and other bioactive agents. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
5-Borono-4-chloro-2-fluorobenzoic acid structure
957066-06-7 structure
Product Name:5-Borono-4-chloro-2-fluorobenzoic acid
CAS No:957066-06-7
MF:C7H5BClFO4
MW:218.374604940414
MDL:MFCD09878325
CID:802772
PubChem ID:45933634
Update Time:2025-08-04

5-Borono-4-chloro-2-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Borono-4-chloro-2-fluorobenzoic acid
    • Benzoic acid,5-borono-4-chloro-2-fluoro-
    • 5-borono-4-chloro-2-fluoro-benzoic acid
    • 5-Carboxy-2-chloro-4-fluorobenzeneboronic acid
    • PC3955
    • 957066-06-7
    • AKOS015833728
    • BS-24722
    • MFCD09878325
    • C7H5BClFO4
    • 5-Borono-4-chloro-2-fluorobenzoicacid
    • 5-Carboxy-2-chloro-4-fluorophenylboronic acid
    • A845424
    • 4-chloro-5-(dihydroxyboranyl)-2-fluorobenzoic acid
    • CS-0174877
    • DTXSID90672871
    • 4-Chloro-5-(dihydroxyboryl)-2-fluorobenzoic acid
    • MDL: MFCD09878325
    • Inchi: 1S/C7H5BClFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12)
    • InChI Key: VDGDGSCIDRLTGU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C(=O)O)C=C1B(O)O)F

Computed Properties

  • Exact Mass: 217.99500
  • Monoisotopic Mass: 217.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8A^2

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: 221-223°C
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.579
  • PSA: 77.76000
  • LogP: -0.14290
  • Vapor Pressure: Not available

5-Borono-4-chloro-2-fluorobenzoic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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5-Borono-4-chloro-2-fluorobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957066-06-7)5-Borono-4-chloro-2-fluorobenzoic acid
Order Number:A845424
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):364.0
Email:sales@amadischem.com

Additional information on 5-Borono-4-chloro-2-fluorobenzoic acid

Comprehensive Overview of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS No. 957066-06-7): Properties, Applications, and Industry Insights

5-Borono-4-chloro-2-fluorobenzoic acid (CAS No. 957066-06-7) is a high-value boronic acid derivative widely utilized in pharmaceutical synthesis and cross-coupling reactions. This compound belongs to the class of halogenated benzoic acids, featuring a unique combination of boron, chlorine, and fluorine substituents that enhance its reactivity in Suzuki-Miyaura coupling—a pivotal reaction in modern drug discovery. With the rising demand for precision medicine and targeted therapies, this intermediate has gained significant attention from researchers exploring kinase inhibitors and PET tracer development.

The molecular structure of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 957066-06-7) enables versatile applications. Its boronic acid group (-B(OH)2) acts as a key handle for C-C bond formation, while the electron-withdrawing effects of chlorine and fluorine optimize its participation in palladium-catalyzed reactions. Recent studies highlight its role in synthesizing biaryl compounds—a structural motif prevalent in 60% of FDA-approved small-molecule drugs. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s compatibility with late-stage functionalization techniques positions it as a strategic building block.

From a synthetic chemistry perspective, 957066-06-7 demonstrates exceptional stability under ambient storage conditions, though recommendations suggest inert atmosphere preservation to maintain its boron oxidation state. Analytical data (HPLC, NMR) confirms ≥95% purity in commercial batches, meeting the stringent requirements of GMP-compliant manufacturing. Researchers frequently inquire about its solubility profile—it exhibits moderate solubility in polar aprotic solvents like DMSO (50 mg/mL) but limited solubility in aqueous systems unless deprotonated.

The compound’s relevance extends to material science, where its fluorinated aromatic core contributes to developing liquid crystal materials and organic semiconductors. Industry patents reveal innovative uses in OLED precursor synthesis, leveraging its ability to modify electron transport layers. With the global electronic materials market projected to reach $12 billion by 2027, this dual applicability in pharma and tech sectors underscores its commercial importance.

Environmental and handling considerations for 5-Borono-4-chloro-2-fluorobenzoic acid align with standard laboratory safety protocols. While not classified as hazardous under GHS criteria, proper PPE (nitrile gloves, safety goggles) is recommended during handling. Disposal should follow institutional guidelines for halogenated organic waste. These precautions address common queries from EHS officers and sustainability-focused research teams implementing green chemistry principles.

Market intelligence indicates growing procurement of CAS 957066-06-7 by CDMOs (Contract Development and Manufacturing Organizations) supporting antibody-drug conjugate (ADC) pipelines. Its orthogonal reactivity allows sequential conjugation with payload molecules—a technique gaining traction in next-generation bioconjugation. This trend correlates with the 40% year-over-year increase in ADC clinical trials, as reported in recent biopharma analytics publications.

Emerging research explores the compound’s potential in metal-organic frameworks (MOFs) for selective molecular recognition. The boronic acid moiety’s affinity for diols enables glucose-sensitive material designs, sparking interest in continuous glucose monitoring technologies. Such interdisciplinary applications demonstrate how 957066-06-7 bridges chemical innovation with medical device advancement.

For synthetic chemists troubleshooting low-yield coupling reactions, optimizing conditions with 5-Borono-4-chloro-2-fluorobenzoic acid often involves ligand screening (e.g., SPhos vs. XPhos) and base selection (K3PO4 vs. Cs2CO3). Peer-reviewed studies recommend microwave-assisted synthesis to reduce reaction times while maintaining >85% yields. These technical insights address frequent search queries from practitioners optimizing high-throughput screening workflows.

In conclusion, 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 957066-06-7) represents a multifaceted tool for 21st-century molecular innovation. Its expanding role across drug discovery, advanced materials, and diagnostic technologies reflects the compound’s adaptability to evolving scientific challenges. As structure-activity relationship (SAR) studies become increasingly granular, the demand for such highly functionalized intermediates will continue its upward trajectory in global research markets.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957066-06-7)5-Borono-4-chloro-2-fluorobenzoic acid
A845424
Purity:99%
Quantity:1g
Price ($):364.0
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